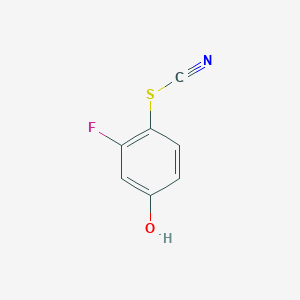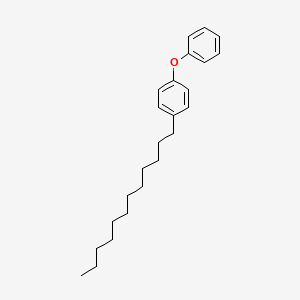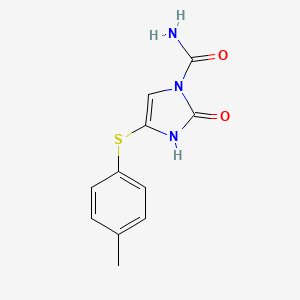
2-Oxo-4-(p-tolylthio)-2,3-dihydro-1H-imidazole-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-4-(p-tolylthio)-2,3-dihydro-1H-imidazole-1-carboxamide is a chemical compound with the molecular formula C11H11N3OS This compound is known for its unique structure, which includes an imidazole ring, a carboxamide group, and a p-tolylthio substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-4-(p-tolylthio)-2,3-dihydro-1H-imidazole-1-carboxamide typically involves the reaction of an appropriate imidazole derivative with p-tolylthiol under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like chloroform. The reaction is carried out at room temperature, leading to the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxo-4-(p-tolylthio)-2,3-dihydro-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The p-tolylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted imidazole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Mécanisme D'action
The mechanism of action of 2-Oxo-4-(p-tolylthio)-2,3-dihydro-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or neuroprotection .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Oxo-4-(phenylthio)-2,3-dihydro-1H-imidazole-1-carboxamide
- 2-Oxo-4-(methylthio)-2,3-dihydro-1H-imidazole-1-carboxamide
- 2-Oxo-4-(ethylthio)-2,3-dihydro-1H-imidazole-1-carboxamide
Uniqueness
2-Oxo-4-(p-tolylthio)-2,3-dihydro-1H-imidazole-1-carboxamide is unique due to the presence of the p-tolylthio group, which imparts specific chemical and biological properties. This substituent can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C11H11N3O2S |
|---|---|
Poids moléculaire |
249.29 g/mol |
Nom IUPAC |
5-(4-methylphenyl)sulfanyl-2-oxo-1H-imidazole-3-carboxamide |
InChI |
InChI=1S/C11H11N3O2S/c1-7-2-4-8(5-3-7)17-9-6-14(10(12)15)11(16)13-9/h2-6H,1H3,(H2,12,15)(H,13,16) |
Clé InChI |
OTXTUNARQWHCJV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)SC2=CN(C(=O)N2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



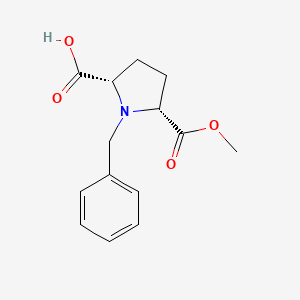
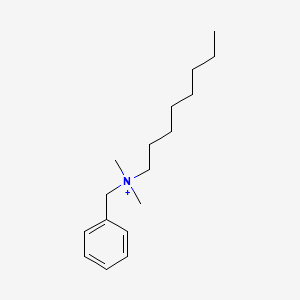
![2-(Chloromethyl)-6,7-difluorobenzo[d]thiazole](/img/structure/B12820371.png)
![3-Hydroxy-2-[(4-nitrophenyl)methoxycarbonylamino]propanoic acid](/img/structure/B12820375.png)

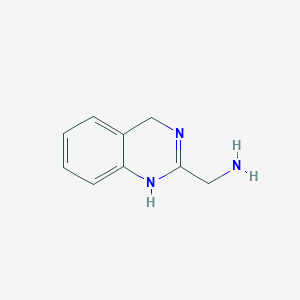
![4-Hydrazinyl-6-isopropylthieno[2,3-d]pyrimidine](/img/structure/B12820391.png)
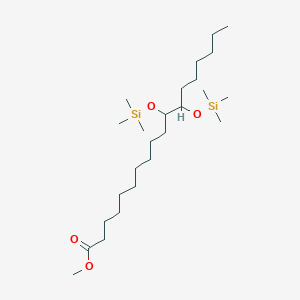
![3-[(3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B12820428.png)
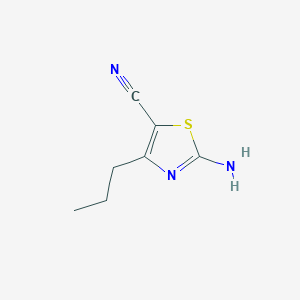
![3-[(Cyclobutylamino)methyl]quinolin-2-ol](/img/structure/B12820456.png)
